![molecular formula C20H18ClNO3S2 B2504003 2-(4-Clorofenoxi)-2-metil-N-{[5-(tiofeno-2-carbonil)tiofeno-2-YL]metil}propanamida CAS No. 1421508-43-1](/img/structure/B2504003.png)
2-(4-Clorofenoxi)-2-metil-N-{[5-(tiofeno-2-carbonil)tiofeno-2-YL]metil}propanamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenoxy)-2-methyl-N-{[5-(thiophene-2-carbonyl)thiophen-2-YL]methyl}propanamide is a useful research compound. Its molecular formula is C20H18ClNO3S2 and its molecular weight is 419.94. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Chlorophenoxy)-2-methyl-N-{[5-(thiophene-2-carbonyl)thiophen-2-YL]methyl}propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Chlorophenoxy)-2-methyl-N-{[5-(thiophene-2-carbonyl)thiophen-2-YL]methyl}propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Inhibición de la Corrosión
Los derivados del tiofeno, incluido nuestro compuesto de interés, encuentran aplicaciones como inhibidores de la corrosión en la química industrial y la ciencia de los materiales . Estos compuestos protegen los metales de la degradación causada por factores ambientales, como la humedad y los productos químicos agresivos. Al formar una capa protectora sobre las superficies metálicas, previenen la corrosión y extienden la vida útil de los materiales.
Semiconductores Orgánicos
El sistema de anillo de tiofeno contribuye significativamente al desarrollo de semiconductores orgánicos. Estos materiales son esenciales para dispositivos electrónicos como transistores de efecto de campo orgánico (OFET) y diodos emisores de luz orgánica (OLED) . Las propiedades electrónicas únicas del compuesto lo hacen adecuado para su uso en estas tecnologías de vanguardia.
Propiedades Farmacológicas
Las moléculas basadas en tiofeno exhiben diversos efectos farmacológicos. Nuestro compuesto ha sido investigado para varias aplicaciones relacionadas con la salud:
- Propiedades Anticancerígenas: Algunos derivados del tiofeno demuestran actividad anticancerígena . Los investigadores exploran su potencial como nuevos agentes quimioterapéuticos.
- Actividad Antiinflamatoria: Los compuestos que contienen tiofeno, incluido nuestro objetivo, poseen propiedades antiinflamatorias . Estos podrían ser valiosos para controlar las enfermedades inflamatorias.
- Efectos Antimicrobianos: Los tiofenos exhiben actividad antimicrobiana, lo que los hace relevantes para combatir las infecciones .
- Propiedades Antihipertensivas y Antiateroscleróticas: Ciertos derivados del tiofeno han demostrado ser prometedores en el control de la hipertensión y la prevención de la aterosclerosis .
Desarrollo de Fármacos
Varios fármacos incorporan unidades de tiofeno. Por ejemplo:
- Suprofeno: Este fármaco antiinflamatorio no esteroideo contiene un marco de tiofeno 2-sustituido .
- Articaína: Utilizada como bloqueador de los canales de sodio dependientes de voltaje y anestésico dental en Europa, la articaína presenta una estructura de tiofeno 2,3,4-trisustituido .
Química de Polímeros
Los derivados del tiofeno juegan un papel en la construcción de copolímeros. Por ejemplo, el 4,8-bis(5-(2-etilhexil)tiofeno-2-il)benzo[1,2-b:4,5-b′]ditiofeno (BDTT) se ha utilizado para crear copolímeros aceptores duales basados en sulfona con diversos grupos sulfonilo . Estos copolímeros tienen posibles aplicaciones en dispositivos optoelectrónicos.
Antagonistas de la Serotonina
Los compuestos que contienen el núcleo de tiofeno, como la 1-(2,5-dimetiltiofeno-3-il)-3-(5-metil-1H-imidazol-4-il)propan-1-ona, actúan como antagonistas de la serotonina . Estas moléculas pueden tener implicaciones en el tratamiento de afecciones relacionadas con la señalización de la serotonina.
En resumen, “2-(4-Clorofenoxi)-2-metil-N-{[5-(tiofeno-2-carbonil)tiofeno-2-YL]metil}propanamida” es un compuesto versátil con aplicaciones que abarcan diversos campos, desde la protección contra la corrosión hasta el desarrollo de fármacos y más allá. Los investigadores continúan explorando su potencial, lo que lo convierte en un área de estudio emocionante en la química y la medicina modernas. 🌟 Estrategias recientes en la síntesis de derivados del tiofeno: aspectos destacados de la literatura de 2012 a 2020 Ajuste de la oxidación del sulfuro en 4,8-bis(5-(2-etilhexil)tiofeno-2-il)benzo[1,2-b:4,5-b′]ditiofeno (BDTT) para construir una serie de copolímeros aceptores duales basados en sulfona tipo 1-2 (A1–A2) Importancia terapéutica del tiofeno sintético
Mecanismo De Acción
Target of Action
Thiophene-based compounds are known to interact with a variety of biological targets. For instance, some thiophene derivatives have been reported to exhibit anti-inflammatory , anti-psychotic , anti-arrhythmic , anti-anxiety , anti-fungal , antioxidant , estrogen receptor modulating , anti-mitotic , anti-microbial , kinases inhibiting and anti-cancer properties. The specific target of a thiophene-based compound depends on its exact structure and functional groups.
Mode of Action
The mode of action of thiophene-based compounds can vary widely depending on their specific targets. For example, some thiophene derivatives act as voltage-gated sodium channel blockers .
Biochemical Pathways
Thiophene-based compounds can affect various biochemical pathways based on their specific targets. For example, anti-inflammatory thiophene derivatives might impact the cyclooxygenase pathway .
Result of Action
The molecular and cellular effects of thiophene-based compounds depend on their specific targets and mode of action. For example, anti-inflammatory thiophene derivatives might reduce the production of pro-inflammatory cytokines .
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO3S2/c1-20(2,25-14-7-5-13(21)6-8-14)19(24)22-12-15-9-10-17(27-15)18(23)16-4-3-11-26-16/h3-11H,12H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARUCQFMNXMOJNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC1=CC=C(S1)C(=O)C2=CC=CS2)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
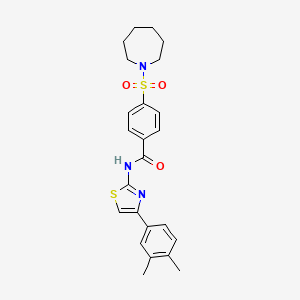
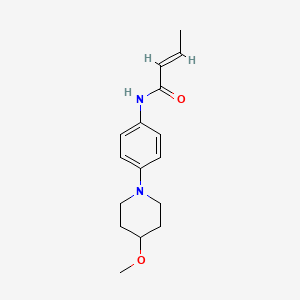
![5-(5-Fluorosulfonyloxypyridine-3-carbonyl)-7-methoxy-5-azaspiro[2.4]heptane](/img/structure/B2503923.png)
![3-(3,5-dimethylphenyl)-6-{[4-(trifluoromethyl)phenyl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2503926.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-1-(propan-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2503927.png)
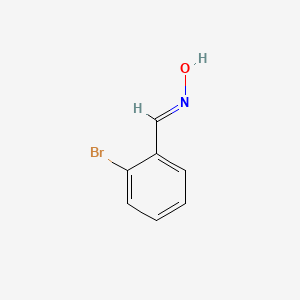
![8-(3,4-dimethoxyphenethyl)-3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2503929.png)
![2,6-dimethoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide](/img/structure/B2503931.png)
![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydrofuran-3-carboxamide](/img/structure/B2503932.png)
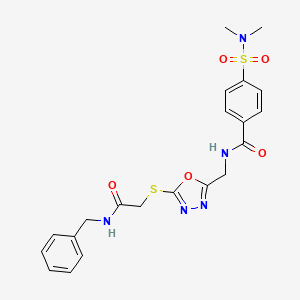
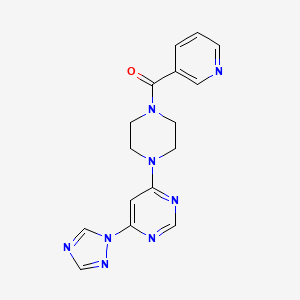

![ethyl 4-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-4-oxobutanoate](/img/structure/B2503940.png)
![N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]-N'-phenylethanediamide](/img/structure/B2503943.png)
